molecular formula C28H20N6S2 B14597783 3,3'-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) CAS No. 61199-39-1

3,3'-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole)

Cat. No.: B14597783
CAS No.: 61199-39-1
M. Wt: 504.6 g/mol
InChI Key: REVFKJQSVMRWRK-UHFFFAOYSA-N
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Description

3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) typically involves the formation of the triazole ring followed by the introduction of the disulfide linkage. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition, to form the triazole ring. The disulfide linkage can be introduced through the oxidation of thiol groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale cycloaddition reactions using continuous flow reactors to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency of the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.

    Reduction: The disulfide linkage can be reduced to form thiols.

    Substitution: The triazole rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) involves its interaction with various molecular targets. The disulfide linkage can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions. The triazole rings can also interact with nucleic acids or other biomolecules, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Disulfanediylbis(1-propanamine) Dihydrochloride
  • 3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)

Comparison

Compared to similar compounds, 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) is unique due to the presence of the diphenyl groups attached to the triazole rings. This structural feature can enhance its stability and increase its potential interactions with biological targets. Additionally, the disulfide linkage provides a unique reactive site that can be exploited in various chemical and biological applications .

Properties

CAS No.

61199-39-1

Molecular Formula

C28H20N6S2

Molecular Weight

504.6 g/mol

IUPAC Name

3-[(1,5-diphenyl-1,2,4-triazol-3-yl)disulfanyl]-1,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C28H20N6S2/c1-5-13-21(14-6-1)25-29-27(31-33(25)23-17-9-3-10-18-23)35-36-28-30-26(22-15-7-2-8-16-22)34(32-28)24-19-11-4-12-20-24/h1-20H

InChI Key

REVFKJQSVMRWRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)SSC4=NN(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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